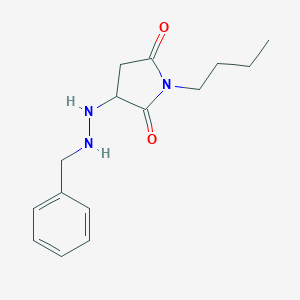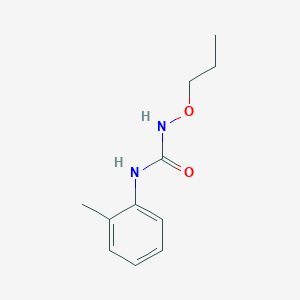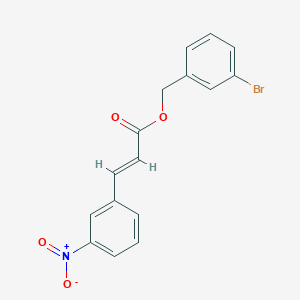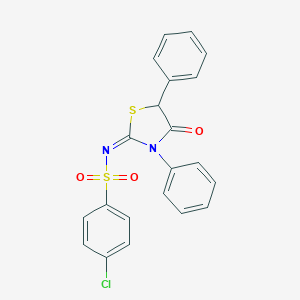
3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone, also known as DBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. DBH is a hydrazone derivative of 3,3-dimethyl-2-butanone and 1H-benzimidazole, which are both commonly used in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone has been found to have potential applications in various areas of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess antitumor and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In analytical chemistry, this compound has been used as a reagent for the determination of metal ions in environmental samples.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of human immunodeficiency virus (HIV) in vitro. In animal studies, this compound has been found to exhibit antitumor activity and to reduce the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone in lab experiments is its ease of synthesis. This compound can be synthesized under mild conditions and yields a white crystalline solid. Another advantage is its potential applications in various areas of scientific research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of more potent inhibitors of the enzymes and proteins targeted by this compound. Additionally, the potential applications of this compound in materials science and analytical chemistry could be further explored. Finally, the in vivo efficacy and toxicity of this compound could be studied in animal models to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone involves the reaction of 3,3-dimethyl-2-butanone with 1H-benzimidazole hydrazide in the presence of a catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid.
Eigenschaften
Molekularformel |
C13H18N4 |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
N-[(E)-3,3-dimethylbutan-2-ylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H18N4/c1-9(13(2,3)4)16-17-12-14-10-7-5-6-8-11(10)15-12/h5-8H,1-4H3,(H2,14,15,17)/b16-9+ |
InChI-Schlüssel |
VARAXLWGKKJTJS-CXUHLZMHSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC2=CC=CC=C2N1)/C(C)(C)C |
SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)C(C)(C)C |
Kanonische SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)


![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)


![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)

![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
